N-formyl-N-methylformamide
Overview
Description
N-formyl-N-methylformamide is an organic compound with the molecular formula C2H5NO. It is a derivative of formamide where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the molecule contains c=o and n-h groups, so it can act as a proton donor and acceptor . This property allows it to participate in various chemical reactions and potentially influence the function of its targets.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-formyl-N-methylformamide can be synthesized through several methods. One common method involves the formylation of N-methylamine using formic acid or formyl chloride. The reaction typically requires a catalyst such as p-toluenesulfonic acid monohydrate and is performed in water without the use of surfactants . Another method involves the reaction of imidazole with formyl chloride, generated in situ by the action of oxalyl chloride on formic acid .
Industrial Production Methods: In industrial settings, formamide, N-formyl-N-methyl- is produced through the carbonylation of methylamine. This process involves the reaction of methylamine with carbon monoxide under high pressure and temperature conditions. The reaction is catalyzed by transition metal catalysts to enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-formyl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce formic acid and methylamine.
Reduction: It can be reduced to produce N-methylamine and methanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formic acid and methylamine.
Reduction: N-methylamine and methanol.
Substitution: Halogenated derivatives of formamide, N-formyl-N-methyl-.
Scientific Research Applications
N-formyl-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of formamides and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving formamides and formamidases.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals. It also serves as a solvent for various industrial processes.
Comparison with Similar Compounds
N-formyl-N-methylformamide is similar to other formamides such as:
Formamide: The simplest formamide with the molecular formula CH3NO.
Dimethylformamide: A widely used solvent with the molecular formula C3H7NO.
N-methyl-N-phenylformamide: A derivative of formamide with a phenyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a formylating agent makes it valuable in organic synthesis and industrial applications.
Properties
IUPAC Name |
N-formyl-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKUXNYCLUKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336452 | |
Record name | Formamide, N-formyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18197-25-6 | |
Record name | Formamide, N-formyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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